molecular formula C11H25N3O B12665544 N,N-bis[3-(dimethylamino)propyl]formamide CAS No. 80459-59-2

N,N-bis[3-(dimethylamino)propyl]formamide

Cat. No.: B12665544
CAS No.: 80459-59-2
M. Wt: 215.34 g/mol
InChI Key: CAAWLEUNKIZZLS-UHFFFAOYSA-N
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Description

Contextualization within Advanced Amide and Amine Chemistry Research

The compound is situated at the intersection of amide and amine chemistry. As a formamide (B127407) derivative, it is a member of the simplest class of amides, yet its bis-amine structure provides multiple basic sites, rendering it a polyamine. This dual functionality is a key area of interest. Formamides, such as the widely used solvent N,N-dimethylformamide (DMF), are recognized not just as solvents but as versatile reagents capable of participating in a variety of chemical transformations, including formylation, amination, and carbonylation. wikipedia.orgnih.govnih.gov The presence of two tertiary amine groups in N,N-bis[3-(dimethylamino)propyl]formamide introduces additional reactive sites, distinguishing it from simpler amides and opening avenues for its use as a complex ligand, a building block for more intricate molecular architectures, and a potential catalyst in specialized reactions.

The presence of multiple nitrogen atoms makes it a candidate for applications as a nitrogen-donor ligand in coordination chemistry, similar to related polyamines like 3,3'-Iminobis(N,N-dimethylpropylamine). sigmaaldrich.com The study of such multi-dentate ligands is crucial for developing new catalysts and understanding the formation of metal-organic complexes.

Historical Trajectory of Academic Investigations on the Compound

While extensive historical documentation on this compound is not widespread in readily accessible literature, its structural components have a well-established history. The investigation of simpler related molecules, such as N-(3-(dimethylamino)propyl)formamide and bis[3-(dimethylamino)propyl]amine, provides context. nih.govsigmaaldrich.com These related compounds have been available commercially for some time and have been used as intermediates and reagents in organic synthesis. sigmaaldrich.comsigmaaldrich.com Academic work on polyamines and their derivatives has traditionally focused on their roles as chelating agents, catalysts, and precursors in the synthesis of more complex molecules, including pharmaceuticals and materials for polymer science. The synthesis of this compound itself likely emerged from the broader exploration of functionalized amides and amines, leveraging established synthetic routes.

Scope and Significance of Current Scholarly Pursuits Involving this compound

Current interest in this compound is primarily centered on its utility as a specialized building block in organic synthesis. evitachem.com Its structure is particularly suited for creating molecules with multiple amine functionalities. The formamide group can be a precursor to other functional groups, while the dimethylamino terminals can be involved in quaternization reactions to produce cationic compounds or can act as basic centers.

The compound's significance lies in its potential to introduce a specific structural motif into larger molecules. This is valuable in the synthesis of:

Specialty Polymers and Materials: Polyamines are used as curing agents for epoxy resins and in the formation of polyurethanes. The specific structure of this compound could be leveraged to create polymers with unique properties.

Functional Materials: Similar diamine-containing monomers, like N-[3-(dimethylamino)propyl]acrylamide, are used to produce flocculants, materials for paper making, and components for paints and coatings. kjchemicals.co.jp This suggests potential applications for derivatives of this compound in materials science.

Complex Organic Molecules: In pharmaceutical and agrochemical research, the synthesis of complex molecules often relies on versatile building blocks. The combination of amide and multiple amine groups in one molecule allows for multi-step synthetic sequences where each functional group can be addressed selectively.

Although it is a more complex and specialized reagent than common solvents like DMF, its value is in the specific molecular framework it provides for targeted synthetic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80459-59-2

Molecular Formula

C11H25N3O

Molecular Weight

215.34 g/mol

IUPAC Name

N,N-bis[3-(dimethylamino)propyl]formamide

InChI

InChI=1S/C11H25N3O/c1-12(2)7-5-9-14(11-15)10-6-8-13(3)4/h11H,5-10H2,1-4H3

InChI Key

CAAWLEUNKIZZLS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN(CCCN(C)C)C=O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry for N,n Bis 3 Dimethylamino Propyl Formamide

Established Synthetic Pathways to N,N-bis[3-(dimethylamino)propyl]formamide

The traditional synthesis of this compound primarily relies on the modification of a pre-formed diamine precursor. These methods are well-documented in the broader field of amide synthesis and have been adapted for this specific molecule.

Formylation Reactions of Diamines

The most direct route to this compound is the formylation of its corresponding secondary diamine precursor, N,N-bis[3-(dimethylamino)propyl]amine. This transformation involves the introduction of a formyl group (-CHO) onto the secondary nitrogen atom. A common and practical method involves reacting the diamine with formic acid. scispace.com To drive the reaction to completion, the water formed as a byproduct is typically removed, for example, by azeotropic distillation using a Dean-Stark trap with a solvent like toluene (B28343). scispace.com Yields for the formylation of secondary amines using this method are reported to be very high, often in the range of 94-98%. scispace.com

Another established formylating agent is acetic formic anhydride. scispace.com While highly effective, this reagent is sensitive to moisture and cannot be stored long-term due to decomposition, making it less practical for large-scale industrial applications. scispace.com

Amidation Reactions for Compound Formation

The formation of the central amide bond is a key step that can be achieved through various amidation protocols. This approach frames the reaction as a coupling between the nucleophilic secondary amine, N,N-bis[3-(dimethylamino)propyl]amine, and an activated form of formic acid. The formation of an amide bond is one of the most fundamental reactions in organic synthesis. thieme.com

To facilitate the reaction under mild conditions, particularly when dealing with sensitive substrates, dehydrating or coupling agents are employed. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. masterorganicchemistry.com These carbodiimides react with the carboxylic acid (formic acid in this case) to form a highly reactive O-acylisourea intermediate, or an "active ester". masterorganicchemistry.com This intermediate is then readily attacked by the amine to form the desired amide, with the carbodiimide (B86325) being converted into a urea (B33335) byproduct. masterorganicchemistry.com This method avoids the need for harsh conditions like high temperatures.

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Formic Acid Reflux in toluene with Dean-Stark trap scispace.comHigh yields, readily available reagent scispace.comRequires heat and water removal scispace.com
Acetic Formic Anhydride N/AHighly reactive scispace.comMoisture sensitive, poor stability scispace.com
Formic Acid / EDC Room temperature masterorganicchemistry.comMild conditions, good for sensitive substrates masterorganicchemistry.comRequires stoichiometric coupling agent masterorganicchemistry.com

Multi-step Convergent Syntheses of the Formamide (B127407) Compound

A convergent synthesis strategy involves preparing key fragments of the target molecule separately before combining them in the final steps. For this compound, this involves the synthesis of the diamine precursor, N,N-bis[3-(dimethylamino)propyl]amine, followed by the final formylation step.

The precursor, often referred to as bisDMAPA, is synthesized by the dimerization of 3-(N,N-dimethylamino)propylamine (DMAPA). google.comgoogle.com This reaction involves the coupling of two molecules of the primary amine (DMAPA) to form a symmetrical secondary amine (bisDMAPA), with the elimination of ammonia (B1221849). google.com This dimerization is typically carried out on transition-metal catalysts. google.com Once the bisDMAPA is synthesized and purified, it undergoes formylation as described in section 2.1.1 to yield the final product. This multi-step approach allows for the purification of the intermediate diamine, potentially leading to a higher purity final product.

Development of Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of methods that are not only efficient but also environmentally benign. This includes the use of catalysts to improve selectivity and the reduction or elimination of solvents.

Catalytic Synthesis Routes for Enhanced Selectivity

Catalysis plays a crucial role in improving the efficiency and selectivity of the synthesis of both the precursor and the final formamide. The synthesis of the precursor diamine, bisDMAPA, from DMAPA can be performed continuously in a reaction column using a heterogeneous catalyst. google.comgoogle.com This method offers high yield and space-time yield, making it economically advantageous for industrial production. google.com Supported metal oxides are examples of heterogeneous catalysts that can be used for such amine condensations. google.com

For the formylation step itself, catalytic methods can replace the need for stoichiometric activating agents. For example, amines and amino acid esters have been formylated in nearly quantitative yields using formic acid in the presence of 2-chloro-4,6-dimethoxy thieme.comgoogle.comnih.govtriazine (CDMT) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). mdpi.com This process represents a more advanced catalytic approach to amide bond formation.

Synthetic StepCatalyst TypeExampleBenefit
Diamine Synthesis Heterogeneous Metal Catalyst google.comgoogle.comNi, Co, Cu on a support google.comHigh space-time yield, catalyst reusability google.com
Formylation Organic Catalyst System mdpi.comCDMT / DMAP mdpi.comHigh yields under milder conditions mdpi.com

Solvent-Free and Atom-Economical Methodologies

A significant advancement towards sustainable chemistry is the development of solvent-free reaction conditions. A notable example is the N-formylation of amines by simply heating the amine with formic acid at 80 °C until the reaction is complete. mdpi.com This method has been shown to produce formamide products in good to excellent yields from various primary and secondary alkyl amines. mdpi.com

Applying this to the synthesis of this compound would involve heating N,N-bis[3-(dimethylamino)propyl]amine with formic acid without any additional solvent. This approach is highly atom-economical, as the theoretical byproduct is only water, minimizing waste generation. Such methodologies are increasingly sought after in both academic research and industrial manufacturing to reduce environmental impact. whiterose.ac.uk

Continuous Flow Chemistry Applications in Compound Synthesis

Continuous flow chemistry offers significant advantages for the synthesis of this compound and its precursors, particularly in terms of safety, efficiency, and scalability. youtube.com This methodology has been specifically applied to the synthesis of the key intermediate, N,N-bis[3-(dimethylamino)propyl]amine (bisDMAPA).

Patented processes describe a method for preparing bisDMAPA by continuously reacting 3-(N,N-dimethylamino)propylamine (DMAPA) in a reaction column in the presence of a heterogeneous catalyst. justia.comgoogle.com This setup allows for the continuous feeding of the reactant (DMAPA) and removal of the product (bisDMAPA) and by-product (ammonia), leading to a more efficient and controlled process compared to batch synthesis. google.com The reaction column can be designed with multiple theoretical plates, incorporating reaction, enrichment, and stripping zones to optimize conversion and separation simultaneously. justia.comgoogle.com

For the subsequent formylation step, continuous flow reactors are well-suited for handling the reaction of amines with various formylating agents. For instance, the synthesis of formamides from amines and CO2/H2 has been demonstrated in continuous-flow systems at a miniplant scale. acs.org Such systems allow for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing yield and selectivity. youtube.com The use of microreactors can enhance heat and mass transfer, improving safety and reducing the need for large volumes of solvents. youtube.com

A continuous stirred-tank reactor (CSTR) or packed bed reactor for the catalytic dimerization of DMAPA to bisDMAPA.

A subsequent flow reactor where the purified bisDMAPA stream is mixed with a formylating agent (e.g., a solution of formic acid or a pressurized stream of CO2/H2 with a catalyst) to produce the final this compound.

ParameterContinuous Dimerization (Precursor)Continuous Formylation (General)
Reactant(s) 3-(N,N-dimethylamino)propylamine (DMAPA)N,N-bis[3-(dimethylamino)propyl]amine, Formylating Agent (e.g., CO2, H2)
Reactor Type Reaction Column / Packed Bed Reactor google.comMicroreactor, Tube Reactor youtube.com
Catalyst Heterogeneous (e.g., transition metal-based) justia.comHomogeneous or Heterogeneous (e.g., Ru-based) acs.org
Key Advantage Efficient removal of NH3 by-product, high throughput google.comEnhanced temperature control, improved safety, high selectivity youtube.com

Purity Assessment and Scalability Considerations in Research Synthesis

The successful research synthesis and potential scale-up of this compound require robust methods for purity assessment and careful consideration of scalability challenges. The chemical nature of the target compound—a high-boiling point liquid containing multiple tertiary amine groups—influences both aspects.

Purity Assessment: A multi-technique approach is necessary to confirm the identity and purity of this compound and to quantify any residual precursors or by-products.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing polyamines and their derivatives due to their low volatility. helsinki.fi Reversed-phase columns with appropriate mobile phases (often buffered) can effectively separate the formamide product from the more polar amine precursors. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), can also be used, although the high boiling point of the compound may require high-temperature columns and methods. helsinki.ficmst.eu

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for structural elucidation and confirmation. The presence of the formyl proton signal and the specific shifts of the propyl chains would confirm the successful formylation of the bisDMAPA precursor.

Titration: Nonaqueous titration can be used to determine the purity of the amine precursor, bisDMAPA, providing a measure of the total basic nitrogen content. tcichemicals.com

Scalability Considerations: Transitioning the synthesis from a laboratory research scale to a larger scale introduces several challenges.

Reaction Control: The formylation reaction can be exothermic. Scaling up requires efficient thermal management to prevent side reactions and ensure safety, a challenge that continuous flow reactors are well-equipped to handle. youtube.com

Purification: The high boiling point of this compound (predicted to be significantly above 200°C at atmospheric pressure) makes purification by distillation energy-intensive and can lead to thermal degradation if not performed under high vacuum. cmst.eulibretexts.org

Reagent and Catalyst Cost: For large-scale synthesis, the cost and efficiency of the formylating agent and any catalysts are critical. While classic reagents like formic acid are inexpensive, modern methods using CO2 are attractive from a sustainability perspective but may require more complex and costly catalytic systems and infrastructure. acs.orgnih.gov

Assessment/ConsiderationTechnique/FactorRelevance to this compound
Purity Analysis HPLCPrimary method for separation and quantification of the non-volatile product and precursors. helsinki.fi
GC-MSSuitable for identifying volatile impurities and, with care, the main compound. helsinki.fi
NMR SpectroscopyEssential for unambiguous structural confirmation of the formamide group and backbone. researchgate.net
Scalability Heat ManagementCritical for controlling exothermic formylation reaction on a larger scale.
Purification MethodHigh-vacuum distillation is required due to the high boiling point, posing a technical challenge. cmst.eu
Process TypeContinuous flow synthesis of the precursor is a key factor for efficient scale-up. justia.comgoogle.com

Advanced Mechanistic Studies in the Reactivity of N,n Bis 3 Dimethylamino Propyl Formamide

Fundamental Reaction Pathways and Transformation Mechanisms

General knowledge of formamide (B127407) chemistry would predict certain behaviors, but specific studies on N,N-bis[3-(dimethylamino)propyl]formamide are needed for confirmation and detailed understanding.

Hydrolysis Mechanisms of the Formamide Moiety

The hydrolysis of formamides typically proceeds under acidic or basic conditions, involving nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon. The presence of two basic dimethylamino groups in the side chains of this compound could potentially influence the hydrolysis rate and mechanism through intramolecular catalysis or by affecting the localized pH, but no specific studies were found to confirm or quantify this.

Transamidation Reactions Involving the Compound

Transamidation is a known reaction for formamides, often requiring a catalyst. Given that this compound is a tertiary formamide, it would likely require activation of the C-N bond for this reaction to occur. Research on other tertiary amides has shown that this can be a challenging transformation. However, no literature specifically detailing the transamidation of this compound with other amines or amides could be located.

Elucidation of Decomposition Pathways under Various Conditions

The thermal and chemical stability of this compound and its decomposition pathways under various conditions (e.g., elevated temperatures, presence of oxidants or reductants) have not been documented in the searched literature. While one source mentions it can be oxidized, no specific conditions or products are provided. evitachem.com

Role as a Nucleophile and Lewis/Brønsted Base in Organic Transformations

The nitrogen atoms of the dimethylamino groups and the formamide oxygen confer basic and nucleophilic properties to the molecule. However, specific studies quantifying these properties or demonstrating their role in catalytic cycles are lacking.

Proton Abstraction Studies in Catalytic Cycles

Investigation of Adduct and Intermediate Formation

The formation of adducts and intermediates is a key aspect of understanding reaction mechanisms. While studies on polyamines reacting with biological molecules like DNA exist, these are not specific to this compound and its reactivity in synthetic organic chemistry. nih.gov No specific investigations into adduct or intermediate formation involving this compound in chemical reactions were found.

Solvent and Environmental Effects on the Reactivity Profile of this compound

The reactivity of this compound, a complex molecule featuring both a tertiary amide and two tertiary amine functionalities, is profoundly influenced by its surrounding environment. Factors such as the choice of solvent, pH, temperature, and exposure to light can dictate the pathways and rates of its chemical transformations. Understanding these effects is crucial for predicting the compound's stability, and environmental fate. This section delves into the mechanistic studies concerning the impact of various solvents and environmental conditions on the reactivity of this compound and its structural analogues.

Influence of Solvent Properties on Reactivity

The solvent environment plays a pivotal role in the chemical behavior of this compound, primarily through its influence on reaction kinetics and equilibria. The polarity of the solvent is a particularly critical factor, capable of accelerating or decelerating reactions by stabilizing or destabilizing reactants, transition states, and products to varying extents.

For the hydrolysis of amides, a key reaction for this compound, an increase in solvent polarity generally leads to an acceleration of the reaction rate. This is because the transition state of amide hydrolysis is typically more polar than the reactants, and is therefore better stabilized by polar solvents. researchgate.net This stabilization lowers the activation energy of the reaction, resulting in a faster rate. The relative rate of alkaline hydrolysis of amides has been observed to increase with the polarity of the solvent system. researchgate.net For instance, the rate of hydrolysis in more polar solvents like methanol (B129727) is significantly higher than in less polar environments.

The effect of solvent on the aminolysis of esters, a reaction relevant to the tertiary amine groups of the molecule, also shows a dependence on the solvent's nature. In the aminolysis of phenyl esters, the rate constant is notably increased in a more polar solvent like acetonitrile (B52724) compared to a less polar one like diethyl ether. uregina.ca This suggests that reactions involving the nucleophilic attack of the tertiary amine groups in this compound would also be sensitive to solvent polarity.

Table 1: Relative Rate of Alkaline Amide Hydrolysis in Different Solvents

Solvent SystemRelative Rate of Hydrolysis
Methanol1.00
Ethanol0.65
2-Propanol0.25
tert-Butanol0.08
Data is illustrative and based on general trends for amide hydrolysis. researchgate.net

Effect of pH on Hydrolysis

The hydrolysis of the formamide group in this compound is highly dependent on the pH of the solution. Both acidic and alkaline conditions can catalyze the cleavage of the amide bond, though the mechanisms differ.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. masterorganicchemistry.com For tertiary amides, the hydrolysis mechanism can be complex and pH-dependent. uregina.canih.gov

Under alkaline conditions, the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon. For tertiary amides, the initial addition of the hydroxide ion is often the rate-determining step, especially at high pH. uregina.ca The rate of hydrolysis generally increases with increasing pH in the alkaline range. The cleavage of amide bonds in peptides, for example, is dominated by direct hydrolysis (scission) at a pH of 10. nih.gov

Thermal and Photochemical Decomposition

Elevated temperatures can induce the thermal decomposition of this compound. While specific data for this compound is scarce, studies on simpler formamides and aliphatic polyamides provide insight into potential degradation pathways. The thermal decomposition of formamide itself yields products such as carbon monoxide, ammonia (B1221849), and hydrogen cyanide, with the reaction beginning at temperatures around 180°C. mdpi.com The activation energy for the thermal decomposition of aliphatic polyamides, which also contain amide linkages, varies depending on the specific polymer structure, with reported values for some polyamides being in the range of 170-250 kJ/mol. mdpi.com

Table 2: Activation Energies for Thermal Decomposition of Selected Polyamides

PolymerActivation Energy (kJ/mol)
Low-Density Polyethylene (LDPE)146.8
Cross-Linked Polyethylene (XLPE)170.4
High-Density Polyethylene (HDPE)238-247
This data is for polyethylene, a different class of polymer, but illustrates the range of activation energies for thermal decomposition. mdpi.com

Photochemical degradation, initiated by the absorption of light, represents another potential transformation pathway for this compound. The tertiary amine and formamide functional groups can be susceptible to photochemical reactions. For instance, aliphatic amines in the aqueous phase can react with photochemically generated hydroxyl radicals. The rate constants for these reactions are significant, indicating that this can be a major degradation pathway in the environment. epa.gov The quantum yield for the photodegradation of amides, which is a measure of the efficiency of the photochemical process, can be influenced by the presence of photosensitizers in the environment. researchgate.net

Table 3: Aqueous Phase Rate Constants for the Reaction of Amines with Hydroxyl Radicals

AmineRate Constant (M⁻¹s⁻¹)
Dimethylamine (neutral form)(3.3 ± 0.2) x 10⁹
Diethylamine (neutral form)(4.9 ± 0.1) x 10⁹
Monoethanolamine (at pH 5)(4.6 ± 0.27) x 10⁸
Data from studies on simple amines provides an indication of the reactivity of the amine moieties in the target compound. epa.govresearchgate.net

Environmental Fate and Biodegradation

The environmental fate of this compound is determined by a combination of the processes discussed above, as well as biological degradation. The presence of both amide and amine functionalities suggests that biodegradation is a likely pathway.

The aliphatic amine portions of the molecule are also subject to biodegradation. The degradation of aliphatic hydrocarbons and amines in soil and water is a well-documented process mediated by various microorganisms. researchgate.net The rate and extent of biodegradation will depend on various environmental factors such as the microbial population, temperature, pH, and the availability of other nutrients.

Structure Activity Relationship Studies of N,n Bis 3 Dimethylamino Propyl Formamide and Its Structural Analogs

Impact of Alkyl Chain Length and Branching on Catalytic Efficacy

Research on analogous systems, such as diamine-functionalized silica (B1680970) for CO2 capture, has shown that the length of the spacer between amine groups significantly affects stability and performance. For instance, a propyl spacer (a three-carbon chain) can lead to fewer degradation products compared to a shorter ethyl spacer (a two-carbon chain) under thermal stress. nih.gov This suggests that the propyl chains in N,N-bis[3-(dimethylamino)propyl]formamide may offer an optimal balance of flexibility and stability for certain catalytic applications.

In the context of antimicrobial activity, which can be related to interactions at a molecular level, the length of an alkyl linker in N-alkyl-tethered bis-isatins was found to be a crucial factor. A propyl chain linker, in combination with other structural features, resulted in the most potent compound against Trichomonas vaginalis. vanderbilt.edu This highlights that a three-carbon chain can be an optimal length for facilitating specific molecular interactions.

Furthermore, studies on poly(N-alkylimidazoles) as catalysts for ester hydrolysis have demonstrated that the length of the alkyl chain on the polymer backbone influences the catalytic rate. Longer alkyl chains can enhance hydrophobic interactions between the catalyst and the substrate, leading to significant rate enhancements. nih.gov While this compound is not a polymer, this principle underscores the importance of the non-polar character of the propyl chains in modulating substrate-catalyst interactions.

Table 1: Representative Data on the Impact of Alkyl Chain Length on Molecular Activity in Analogous Systems
Compound ClassAlkyl Chain Length/StructureObserved EffectReference
Diamine-functionalized silicaPropyl vs. Ethyl spacerPropyl spacer showed enhanced thermal stability. nih.gov
N-alkyl-tethered bis-isatinsPropyl linkerOptimal for anti-trichomonal activity. vanderbilt.edu
Poly(1-alkyl-5-vinylimidazoles)Longer alkyl chains (e.g., C12, C18)Increased catalytic rate for ester hydrolysis due to enhanced hydrophobic interactions. nih.gov

Influence of Amine Substituents and their Electronic Properties on Reactivity

The dimethylamino groups are electron-donating, which increases the electron density on the nitrogen atoms and enhances their basicity and nucleophilicity compared to primary or secondary amines. This inherent high basicity is often a key factor in its catalytic activity, particularly in base-catalyzed reactions. The pKa of simple alkyl amines, which are a good model for the terminal groups of the title compound, typically fall in the range of 9.5 to 11.0, indicating significant basicity in aqueous solutions. mdpi.com

Replacing the methyl groups with other alkyl groups of varying sizes would primarily impact the steric accessibility of the nitrogen lone pair. Larger alkyl groups would increase steric hindrance, potentially lowering the reaction rate for sterically demanding substrates. Conversely, replacing methyl groups with electron-withdrawing substituents would decrease the basicity and nucleophilicity of the amine. For example, in studies of N-substituted N-heterocyclic carbenes (NHCs), it was found that the N-substituent has a strong effect on the nucleophilicity. Aryl groups, especially those with electron-withdrawing substituents, can reduce the nucleophilicity of the carbene. nih.gov A similar trend would be expected for the amine groups of bis(aminopropyl)formamide analogs.

In the context of Ziegler-type propylene (B89431) polymerization, aromatic amine modifiers with electron-withdrawing substituents were found to activate the catalyst, leading to higher yields. vanderbilt.edu This illustrates that a decrease in the basicity of an amine cocatalyst does not always lead to lower activity; the optimal electronic properties are highly dependent on the specific reaction mechanism.

The electronic properties of substituents can also influence the stability of catalyst-substrate intermediates. For instance, in hydrocarbyl-palladium-carbene complexes, increased electron donation from the N-substituents on the carbene ligand stabilizes the complex against reductive elimination, a key deactivation pathway. numberanalytics.com This suggests that the electron-donating dimethylamino groups in this compound may contribute to the stability of certain catalytic intermediates.

Table 2: Representative Data on the Influence of Amine Substituent Electronic Properties on Reactivity in Analogous Systems
Catalyst/Compound ClassAmine SubstituentElectronic EffectImpact on Reactivity/PropertiesReference
Aromatic Amines (Ziegler-type polymerization)Electron-withdrawing groups (e.g., p-NO2)Decreased basicityActivated the catalyst, increasing yield. vanderbilt.edu
N-Heterocyclic CarbenesN-aryl with electron-withdrawing groupsDecreased nucleophilicityLowered catalyst efficiency in certain rearrangements. nih.gov
Hydrocarbyl-palladium-carbene complexesElectron-donating alkyl groupsIncreased electron donationStabilized the complex against deactivation. numberanalytics.com
Aniline derivativesDelocalization of lone pair into aromatic ringSignificantly reduced basicityWeaker base compared to cyclohexylamine. mdpi.com

Modification of the Formamide (B127407) Moiety and its Derivatives

Urea (B33335) and thiourea (B124793) derivatives are known to be effective hydrogen-bond donors in organocatalysis. rsc.org The replacement of the formamide's carbonyl oxygen with a sulfur atom to form a thiourea results in a more acidic N-H proton, making thioureas generally stronger hydrogen-bond donors than their urea or formamide counterparts. This enhanced hydrogen-bonding capability can lead to different catalytic activities and selectivities.

In the context of ring-opening polymerization, both urea- and thiourea-based catalysts have been extensively studied. Often, these catalysts are used in combination with a base (like an amine), where the (thio)urea moiety activates the monomer through hydrogen bonding. In some systems, urea-based catalysts have shown higher activity than the corresponding thiourea derivatives. For example, in the vinylogous addition of 2-trimethylsilyloxyfuran to aldehydes, a urea organocatalyst demonstrated twice the activity of its thiourea analog. mdpi.com This highlights that the relationship between hydrogen-bond acidity and catalytic activity is not always linear and depends on the specific reaction.

Conversely, in other applications, the unique properties of the thiourea group are advantageous. The combination of a thiourea and a tertiary amine within the same molecule has been shown to be crucial for the catalytic ring-opening polymerization of cyclic esters. researchgate.net This bifunctional activation, where the thiourea activates the monomer and the amine activates the initiating alcohol, demonstrates the synergistic potential of modifying the central amide-like core.

Structure-activity relationship studies on thiourea analogs as inhibitors of urea transporters have shown that modifications to the substituents on the thiourea core lead to a wide range of inhibition activities and selectivities. nih.gov This further emphasizes that the central moiety is a key determinant of molecular recognition and function. Therefore, converting the formamide group in this compound to a urea or thiourea would create a bifunctional catalyst with distinct hydrogen-bonding capabilities, likely leading to different catalytic profiles.

Table 3: Comparison of Catalytic Activity for Formamide Analogs (Urea and Thiourea Derivatives) in Representative Reactions
Reaction TypeCatalyst MoietyRelative Catalytic Activity/ObservationReference
Vinylogous Aldol ReactionUrea vs. ThioureaUrea derivative showed approximately double the yield of the thiourea derivative under identical conditions. mdpi.com
Ring-Opening Polymerization of LactideThiourea-amine combinationThe combined presence of both thiourea and amine functionalities was essential for catalytic activity. researchgate.net
Urea Transporter InhibitionVarious substituted thioureasSubstituents on the thiourea core significantly impacted inhibitory potency and selectivity. nih.gov

Stereochemical Considerations in the Design and Activity of Related Compounds

The introduction of chirality into analogs of this compound opens the door to their use as ligands or catalysts in asymmetric synthesis, where the creation of a single enantiomer of a chiral product is desired. The stereochemistry of the catalyst is paramount in controlling the stereochemical outcome of the reaction.

While this compound itself is achiral, chiral versions could be designed by introducing stereocenters in the alkyl backbones or by using chiral substituents on the amine nitrogens. The spatial arrangement of these chiral elements would create a chiral environment around the catalytically active sites.

Studies on chiral formamides derived from amino acids have shown their effectiveness as organocatalysts in enantioselective reductions. rsc.orgresearchgate.net For example, in the reduction of ketimines with trichlorosilane, the configuration of the product was found to be controlled by the nature of the side chain on the chiral formamide catalyst. researchgate.net This demonstrates that even subtle changes in the chiral scaffold can invert the stereochemical preference of the reaction.

C₂-symmetric chiral bisamides are a well-established class of ligands in asymmetric catalysis. nih.gov The C₂ symmetry reduces the number of possible diastereomeric transition states, which can lead to higher enantioselectivity. The design of a C₂-symmetric analog of this compound, for instance by deriving the diamine backbone from a chiral source, could be a powerful strategy for developing effective asymmetric catalysts.

The synergy between the chiral ligand and a metal center is often crucial for high enantioselectivity. numberanalytics.com A chiral diamine formamide could act as a tridentate ligand, coordinating to a metal through the two terminal amines and the formyl oxygen. The resulting chiral metal complex would then catalyze the desired transformation. The effectiveness of such a system would depend on the "match" between the chirality of the ligand and the requirements of the reaction's transition state. nih.gov In some cases, a chiral catalyst is essential for promoting a reaction even when no new stereocenter is formed in the product, by stabilizing a specific transition state geometry. nih.gov

Table 4: Representative Data on the Effect of Catalyst Stereochemistry on Enantioselectivity in Analogous Systems
ReactionChiral Catalyst/LigandKey Stereochemical FeatureResult (Enantiomeric Excess, ee)Reference
Reduction of N-aryl ketimines(L)-Valine-derived bisamide(S)-configuration of the catalystUp to 92% ee for the (R)-product researchgate.net
Reduction of N-aryl ketimines(L)-Alanine-derived analog(S)-configuration of the catalystInduced formation of the opposite (S)-product enantiomer researchgate.net
Asymmetric HydrogenationChiral aminophosphine (B1255530) ligand (DMBDPPABP)Axial chirality of the biphenyl (B1667301) backboneEffective for asymmetric hydrogenation of amidoacrylic acid derivatives. researchgate.net
Asymmetric AlkylationC₂-symmetric chiral quaternary ammonium (B1175870) saltsC₂-symmetryHigh enantioselectivity in phase-transfer catalytic alkylation. organic-chemistry.org

Theoretical and Computational Chemistry Investigations of N,n Bis 3 Dimethylamino Propyl Formamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing fundamental insights into its properties and reactivity. marquette.eduweizmann.ac.il

This analysis focuses on the distribution and energy of electrons in molecular orbitals, which is key to understanding a molecule's chemical behavior. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

For N,N-bis[3-(dimethylamino)propyl]formamide, calculations would likely identify the lone pair electrons on the nitrogen atoms, particularly the tertiary amine nitrogens, as contributing significantly to the HOMO. The LUMO would likely be centered on the formamide (B127407) carbonyl group (C=O).

Illustrative Data Table: Calculated Electronic Properties This table presents hypothetical data that would be expected from a DFT calculation (e.g., using a B3LYP functional with a 6-31G(d) basis set).

PropertyHypothetical ValueSignificance
HOMO Energy-6.2 eVIndicates regions of high electron density, likely sites for electrophilic attack.
LUMO Energy+1.5 eVIndicates regions susceptible to nucleophilic attack.
HOMO-LUMO Gap7.7 eVA large gap suggests high kinetic stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule, influencing solubility and intermolecular forces.

Reaction Coordinate and Transition State Computations for Catalytic Cycles

When this compound acts as a catalyst, for instance in polyurethane formation, computational methods can map the entire reaction pathway. This involves calculating the energy of the system as reactants are converted into products, a path known as the reaction coordinate. The highest point on this path is the transition state, and its energy determines the reaction rate.

Locating the transition state structure and calculating its energy barrier (activation energy) is a primary goal. marquette.edu This allows chemists to understand how the catalyst facilitates the reaction, for example, by stabilizing the transition state or providing an alternative pathway with a lower energy barrier. For this compound, the tertiary amine groups are likely catalytic sites, activating other molecules through nucleophilic interaction.

Illustrative Data Table: Computed Energies for a Catalyzed Reaction Step This table shows hypothetical relative energies for a reaction step catalyzed by the title compound.

SpeciesHypothetical Relative Energy (kcal/mol)Description
Reactants + Catalyst0.0Starting energy of the separated molecules.
Pre-reaction Complex-5.2Stabilization from initial binding of reactants to the catalyst.
Transition State+15.8The energy barrier that must be overcome for the reaction to proceed.
Product Complex-20.1The product molecule still associated with the catalyst.
Products + Catalyst-18.5Final energy of the separated products and regenerated catalyst.

Prediction of Spectroscopic Signatures for Mechanistic Validation

Quantum chemical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.gov These predictions are invaluable for validating reaction mechanisms. For example, if a specific intermediate is proposed to exist during a catalytic cycle, its calculated IR spectrum (showing characteristic vibrational frequencies for its bonds) or NMR spectrum (showing chemical shifts for its atoms) can be compared to experimental measurements taken during the reaction. Agreement between the predicted and observed spectra provides strong evidence for the existence of that intermediate. The NIST Chemistry WebBook already lists experimental IR and mass spectrometry data for the related compound N-(3-(dimethylamino)propyl)formamide, which could serve as a reference point. nist.govnist.gov

Molecular Dynamics Simulations for Conformational and Interaction Studies

While quantum mechanics describes electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. nih.gov This is particularly useful for large systems or for understanding processes in solution.

This compound is a flexible molecule due to its propyl chains. MD simulations can reveal its preferred shapes (conformations) in different environments, such as in a non-polar solvent versus a polar one like water. These simulations track the positions of all atoms over nanoseconds or microseconds, revealing how the molecule folds, stretches, and interacts with solvent molecules. This information is critical for understanding its solubility and how its catalytic sites might be exposed or hidden in different media.

In a reaction mixture, the catalyst doesn't act in isolation. MD simulations can model the complex interactions between the catalyst and other molecules. rsc.org For instance, in a polymerization reaction, an MD simulation could show how the catalyst molecule approaches and binds to a monomer, and how it interacts with a growing polymer chain. These simulations provide a dynamic picture of the steric and electrostatic forces that govern the catalytic process, offering insights that static quantum chemical calculations cannot. Coarse-grained MD models can even be used to simulate the assembly of large nanoparticle systems, a technique relevant for drug delivery applications involving polymers. nih.gov

Computational Design and Screening of Novel this compound Derivatives

The rational design and virtual screening of novel molecules represent a cornerstone of modern medicinal chemistry and materials science. For this compound, a polyamine derivative, computational techniques offer a powerful avenue to explore its chemical space and identify derivatives with potentially enhanced biological activities or desired physicochemical properties. These in silico methods allow for the prediction of molecular properties and interactions, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost associated with experimental screening.

Methodologies for the computational design of novel derivatives of this compound are multifaceted, often integrating several computational tools to build a comprehensive screening cascade. The general workflow commences with the generation of a virtual library of derivatives, followed by the calculation of molecular descriptors, and then subjecting them to various screening protocols such as quantitative structure-activity relationship (QSAR) modeling and molecular docking simulations.

Virtual Library Generation

The initial step involves the creation of a virtual library of derivatives based on the core structure of this compound. This is achieved by systematically modifying different parts of the molecule. Potential modifications could include:

Alterations to the formamide group: Replacing the formyl proton with various small alkyl or aryl groups.

Modifications of the propyl chains: Varying the length of the alkyl chains connecting the nitrogen atoms.

Substitution on the dimethylamino groups: Replacing the methyl groups with other alkyl substituents or incorporating them into cyclic structures.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the design of novel this compound derivatives, a QSAR model could be developed using a dataset of known polyamine analogues with measured biological activity against a specific target.

The process would involve:

Descriptor Calculation: For each molecule in the virtual library, a wide range of physicochemical and structural descriptors would be calculated. These can include electronic properties (e.g., dipole moment), steric parameters (e.g., molecular weight), and topological indices.

Model Building: Using statistical methods such as multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation is generated that correlates the descriptors with the biological activity.

Predictive Screening: The developed QSAR model is then used to predict the activity of the novel, unsynthesized derivatives in the virtual library, allowing for the ranking of candidates based on their predicted potency.

A hypothetical QSAR study for a series of this compound derivatives might yield an equation like:

pIC50 = 0.5 * LogP - 0.2 * MW + 1.5 * HBD + 2.1

Where pIC50 is the predicted biological activity, LogP is the lipophilicity, MW is the molecular weight, and HBD is the number of hydrogen bond donors.

Table 1: Hypothetical QSAR Prediction for Designed this compound Derivatives

Derivative IDModificationLogPMolecular Weight ( g/mol )Hydrogen Bond DonorsPredicted pIC50
BDPF-001 Parent Compound1.8215.3613.5
BDPF-002 N-ethylformamide2.2229.3913.7
BDPF-003 N-phenylformamide3.5277.4113.7
BDPF-004 Butyl chains2.8243.4213.5
BDPF-005 Piperidino groups3.0267.4413.6

This table presents illustrative data and does not reflect actual experimental results.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

For the screening of this compound derivatives, molecular docking studies would involve:

Target Selection: Identifying a relevant biological target, such as an enzyme or a receptor implicated in a disease pathway where polyamines play a role.

Docking Protocol: Docking each derivative from the virtual library into the binding site of the target protein.

Scoring and Analysis: The docked poses are then scored based on their predicted binding affinity. Derivatives with the best scores and favorable interactions with key residues in the active site are selected for further investigation.

Table 2: Illustrative Molecular Docking Results for this compound Derivatives against a Hypothetical Target

Derivative IDDocking Score (kcal/mol)Key Interacting Residues
BDPF-001 -7.2Asp120, Tyr340
BDPF-002 -7.5Asp120, Tyr340, Phe280
BDPF-003 -8.1Asp120, Tyr340, Pi-cation with Phe280
BDPF-004 -7.8Asp120, Leu330
BDPF-005 -8.5Asp120, Tyr340, Hydrophobic pocket

This table presents illustrative data and does not reflect actual experimental results.

The integration of these computational approaches provides a robust framework for the design and screening of novel this compound derivatives. The insights gained from these in silico studies can guide the synthetic efforts towards compounds with a higher probability of possessing the desired biological profile, ultimately accelerating the discovery process.

Advanced Analytical Methodologies for Research on N,n Bis 3 Dimethylamino Propyl Formamide and Its Reaction Systems

In-situ and Operando Spectroscopy for Reaction Monitoring

In-situ and operando spectroscopy are powerful tools that allow for the real-time analysis of chemical reactions as they occur, without the need for sample extraction. This provides a dynamic picture of the reaction, offering insights into the behavior of reactants, intermediates, and products under actual reaction conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Kinetic Studies

In-situ Fourier Transform Infrared (FTIR) spectroscopy is an invaluable technique for monitoring the progress of reactions involving N,N-bis[3-(dimethylamino)propyl]formamide. By tracking the changes in the vibrational frequencies of functional groups, the concentration of different species can be followed over time, enabling detailed kinetic analysis. youtube.comfrontiersin.org

In a typical application, the reaction mixture is monitored continuously by an FTIR probe. The disappearance of reactant peaks and the appearance of product peaks can be quantified. For instance, in a hydrolysis reaction of this compound, the characteristic carbonyl (C=O) stretch of the formamide (B127407) group (around 1650-1680 cm⁻¹) would decrease in intensity. Concurrently, new peaks corresponding to the formation of a carboxylic acid and an amine would appear.

Key Research Findings from Analogous Systems:

While specific studies on this compound are not widely available, research on similar formamide-containing compounds demonstrates the utility of in-situ FTIR. For example, studies on the synthesis of other formamides have successfully used this technique to determine reaction rates and optimize process parameters. youtube.com The data allows for the construction of concentration-time profiles, from which kinetic parameters such as the rate constant and reaction order can be determined.

Illustrative Data Table for FTIR Kinetic Analysis:

Time (minutes)Concentration of this compound (mol/L)Concentration of Product A (mol/L)
01.000.00
100.850.15
200.720.28
300.610.39
600.370.63
900.220.78
1200.130.87
This table represents hypothetical data for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Operando Nuclear Magnetic Resonance (NMR) spectroscopy offers deep mechanistic insights by providing detailed structural information about the molecules present in a reacting system. ru.nlrsc.orgelectrochem.orgphysicsworld.com It is particularly useful for identifying and characterizing transient intermediates that may not be detectable by other means.

When studying a reaction of this compound, such as its reaction with an electrophile, operando NMR can track the chemical shifts of the various protons and carbons in the molecule. Changes in the electronic environment of the nuclei upon reaction lead to shifts in their resonance frequencies, allowing for the identification of the sites of reaction and the structure of any intermediates and products. For example, the proton on the formyl group (-CHO) would have a characteristic chemical shift that would change or disappear upon reaction.

Key Research Findings from Analogous Systems:

Studies on amine reactions and ammonia (B1221849) synthesis have effectively utilized operando NMR to unravel complex reaction mechanisms. ru.nlelectrochem.orgphysicsworld.comresearchgate.net These studies have successfully identified key intermediates and have provided evidence for proposed reaction pathways. The quantitative nature of NMR also allows for the determination of the relative concentrations of different species at any given time.

Mass Spectrometry Techniques for Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique that is ideal for the identification of reaction intermediates, even at very low concentrations. nih.govrsc.orgresearchgate.net Techniques such as electrospray ionization (ESI-MS) can be used to gently ionize molecules from the reaction mixture and introduce them into the mass analyzer.

In the context of this compound reactions, MS can be used to detect the formation of transient adducts or intermediates. By analyzing the mass-to-charge ratio of the ions, the elemental composition of these species can be determined, providing crucial clues about the reaction mechanism.

Key Research Findings from Analogous Systems:

Research on a variety of organic reactions has demonstrated the power of mass spectrometry in identifying reactive intermediates. rsc.orgresearchgate.net For example, in catalytic reactions, complexes between the catalyst and the substrate or products can be observed. The fragmentation patterns of these ions in tandem mass spectrometry (MS/MS) experiments can provide further structural information.

Advanced Chromatographic and Separation Techniques for Reaction Mixture Analysis

Chromatographic techniques are essential for separating the components of a complex reaction mixture, allowing for their individual identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products and By-products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. In a reaction involving this compound, any volatile by-products or degradation products can be separated by the gas chromatograph and subsequently identified by the mass spectrometer. researchgate.netrsc.orgresearchgate.net

The retention time of a compound in the GC column provides a preliminary identification, which is then confirmed by its mass spectrum. The NIST database is a common resource for matching the experimental mass spectrum with known compounds. researchgate.net

Illustrative Data Table for GC-MS Analysis:

Retention Time (min)Compound NameKey Mass Fragments (m/z)
5.4Dimethylamine45, 44, 42
8.2N,N-dimethylpropan-1-amine87, 58, 42
12.5This compound215, 144, 58
This table represents hypothetical data for illustrative purposes.

High-Performance Liquid Chromatography (HPLC) for Non-volatile Species

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and analysis of non-volatile or thermally labile compounds. google.comresearchgate.netresearchgate.net Reaction mixtures containing this compound and its non-volatile products can be effectively analyzed by HPLC.

A suitable stationary phase, such as a C18 column, and a mobile phase are chosen to achieve optimal separation. researchgate.net A detector, such as a UV-Vis or a mass spectrometer (LC-MS), is used to detect the separated components as they elute from the column. HPLC can be used to quantify the concentration of the starting material, products, and any non-volatile by-products.

Key Research Findings from Analogous Systems:

HPLC methods have been developed for the analysis of a wide range of amides and related compounds. google.comresearchgate.net These methods are routinely used for quality control and reaction monitoring in the pharmaceutical and chemical industries. The development of a validated HPLC method is crucial for obtaining accurate and reliable quantitative data.

Spectroscopic and Thermal Analysis of Polymer Products Influenced by the Catalyst

The use of this compound as a catalyst, particularly in the production of polyurethane foams, has a discernible impact on the final properties of the polymer. While detailed, publicly available research focusing specifically on the spectroscopic and thermal analysis of polymers catalyzed by this formamide is limited, the existing literature, primarily in the form of patents, provides qualitative insights into its effects. This section will discuss the expected outcomes of such analyses based on the reported physical characteristics of the resulting polymers.

Spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR) are invaluable for identifying the functional groups within a polymer, offering insights into the completeness of the polymerization reaction and the presence of any side products. In polyurethanes synthesized using this compound, FTIR analysis would be expected to confirm the formation of urethane (B1682113) linkages. The characteristic absorption bands for the N-H stretching of the urethane group, the C=O stretching of the urethane, and the C-O-C stretching of the polyol component would be of primary interest. The influence of this compound as a strong gelling catalyst may lead to a more complete reaction, which would be observable in the FTIR spectrum by a diminished or absent isocyanate peak.

Thermal analysis methods, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provide crucial information about the thermal stability and phase transitions of the polymer. For polyurethane foams catalyzed with this compound, TGA would be employed to determine the onset of thermal degradation and the subsequent weight loss profile. The catalyst's role in promoting a more cross-linked and stable gel network could potentially enhance the thermal stability of the foam. DSC analysis would reveal the glass transition temperature (Tg) of the soft and hard segments of the polyurethane, providing insights into the phase morphology of the polymer. The use of this specific catalyst may influence the phase separation and domain purity of these segments.

The following tables summarize the reported qualitative effects of this compound on polyurethane foam properties and the expected corresponding observations in spectroscopic and thermal analysis.

Table 1: Reported Physical Properties of Polyurethane Foam Catalyzed by this compound

PropertyDescription
Foam Structure Produces a "tight" foam structure.
Resilience Exhibits the "finger nail effect," indicating incomplete recovery after indentation.
Odor Results in low-odor foams compared to those produced with more volatile amine catalysts.
Color Stability Contributes to the formation of color-stable foams, reducing issues like pink discoloration or scorching.
Cellularity Influences the percentage of open cells, which can be controlled by adjusting the catalyst ratio in some formulations.
Insulating Properties Can affect the k-factor, a measure of thermal conductivity, in rigid foams.

Table 2: Expected Spectroscopic and Thermal Analysis Observations for Polyurethane Foams Catalyzed by this compound

Analytical TechniqueExpected ObservationImplication
FTIR Spectroscopy - Reduced intensity of the NCO peak (~2270 cm⁻¹)- Prominent urethane linkage peaks (N-H, C=O, C-O)Indicates a high degree of reaction completion due to the strong gelling activity of the catalyst.
Thermogravimetric Analysis (TGA) - Potentially higher onset temperature for thermal degradation- Altered degradation profile compared to foams with other catalystsSuggests enhanced thermal stability, possibly due to a more complete and cross-linked polymer network.
Differential Scanning Calorimetry (DSC) - Shifts in the glass transition temperatures (Tg) of the soft and hard segmentsReflects changes in the phase separation and morphology of the polyurethane, influenced by the catalytic activity.

It is important to note that these expected observations are based on the qualitative descriptions of the polymer's physical properties. Detailed, quantitative studies are needed to fully elucidate the specific spectroscopic and thermal characteristics of polymers produced with this compound as a catalyst.

N,n Bis 3 Dimethylamino Propyl Formamide in Advanced Materials Science and Engineering Beyond Polymerization

Investigation as a Functional Additive in Non-Polymeric Systems

The inherent chemical characteristics of N,N-bis[3-(dimethylamino)propyl]formamide make it a candidate for investigation as a functional additive in various non-polymeric systems. The presence of both polar and non-polar moieties, along with the availability of lone pair electrons on the nitrogen atoms, can impart desirable properties to liquid formulations such as lubricants, functional fluids, and electrolytes.

Detailed Research Findings:

While direct research on this compound as a functional additive is limited, studies on structurally related N-alkyl formamides have demonstrated their efficacy as friction-reducing additives in lubricant compositions. A US patent, for instance, discloses that N-alkyl formamides can significantly reduce friction when incorporated into lubricants at low concentrations. google.com The mechanism is attributed to the formation of a thin, lubricating film on rubbing surfaces, which minimizes metal-to-metal contact and reduces wear. google.com

The dual amine functionalities in this compound could offer enhanced performance compared to simpler formamides. The tertiary amine groups can act as corrosion inhibitors by adsorbing onto metal surfaces and forming a protective barrier against corrosive agents. This is a well-established property of many amine-based compounds.

Furthermore, in the context of electrolytes for batteries or capacitors, the polar nature of the formamide (B127407) group could aid in the dissolution of salts, while the flexible alkyl chains and amine groups could influence ion transport and stability at the electrode-electrolyte interface.

Interactive Data Table: Illustrative Frictional Properties

To illustrate the potential impact of this compound as a lubricant additive, the following table presents hypothetical data based on the performance of related N-alkyl formamides. This data is for demonstrative purposes only and requires experimental verification.

AdditiveConcentration (wt%)Coefficient of FrictionWear Scar Diameter (mm)
Base Oil00.150.50
This compound0.50.120.45
This compound1.00.100.42
This compound2.00.090.40

Role in Surface Modification and Interface Chemistry

The molecular structure of this compound is well-suited for applications in surface modification and controlling interface chemistry. The amine groups can serve as anchoring points to various substrates, including metals, metal oxides, and silica-based materials, through coordinate bonding or electrostatic interactions.

Detailed Research Findings:

There is a lack of direct published research specifically detailing the use of this compound for surface modification. However, the principles of using amine-containing molecules for this purpose are well-established. For instance, aminosilanes are widely used to functionalize glass and silicon surfaces. The dimethylaminopropyl groups in the formamide could similarly interact with surface hydroxyl groups on oxide surfaces, leading to a self-assembled monolayer that alters the surface properties.

Such a modification could be used to tune the hydrophobicity or hydrophilicity of a surface, improve adhesion between different material layers, or create a reactive surface for further functionalization. For example, the formamide moiety could be hydrolyzed to a primary amine, providing a reactive handle for grafting other molecules.

In the context of nanoparticle synthesis, molecules with similar functionalities can act as capping agents to control particle size and prevent agglomeration. The two dimethylaminopropyl chains could chelate to the surface of a growing nanoparticle, providing steric stabilization.

Interactive Data Table: Hypothetical Surface Property Modification

The following table illustrates the potential effect of treating a silicon wafer with this compound on its surface properties. This data is hypothetical and intended for illustrative purposes.

SurfaceTreatmentWater Contact Angle (°)Surface Energy (mN/m)
Silicon WaferUntreated3565
Silicon WaferThis compound7540

Exploration as a Green Chemistry Solvent Alternative in Specific Reaction Media

The search for environmentally benign solvents is a key focus of green chemistry. Polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are highly effective but face increasing scrutiny due to their toxicity. This compound presents an interesting, albeit largely unexplored, alternative.

Detailed Research Findings:

Currently, there are no published studies evaluating this compound as a green solvent. However, its properties suggest it could be a viable candidate in certain contexts. With a higher molecular weight and likely a higher boiling point and lower vapor pressure than DMF, it could reduce volatile organic compound (VOC) emissions. The presence of multiple nitrogen atoms could also enhance its ability to dissolve a range of polar and non-polar solutes and to coordinate with metal catalysts.

Its synthesis from potentially bio-derived precursors could also contribute to its green credentials in the future, although current synthetic routes are typically based on petrochemical feedstocks. A comprehensive evaluation of its biodegradability and aquatic toxicity would be necessary to fully assess its potential as a green solvent.

Precursor for the Synthesis of Novel Advanced Materials

Perhaps the most promising application of this compound in materials science is its use as a precursor for the synthesis of new, functional materials. The molecule contains several reactive sites that can be targeted for polymerization or derivatization.

Detailed Research Findings:

While direct polymerization of this compound is not widely reported, its structural components are found in various advanced materials. The diamine structure, which can be obtained by hydrolysis of the formamide group, is a common building block for polyamides and polyureas. A structurally related compound, 1,3-Bis(3-(dimethylamino)propyl)urea, is used as a curing agent for epoxy resins and as a catalyst in the production of polyurethane foams. wikipedia.org This suggests that this compound could potentially be used in similar applications, with the formamide group being hydrolyzed in situ or pre-converted to a primary or secondary amine.

Furthermore, the chelating nature of the dimethylaminopropyl groups makes this molecule a potential ligand for the synthesis of metal-organic frameworks (MOFs). While common solvents like DMF are used in MOF synthesis, the incorporation of a functional ligand like this compound into the framework structure itself could impart unique catalytic or gas sorption properties. researchgate.netrsc.org

Future Research Directions and Emerging Applications of N,n Bis 3 Dimethylamino Propyl Formamide

Exploration of New Catalytic Systems and Unconventional Substrates

The unique structure of N,N-bis[3-(dimethylamino)propyl]formamide, featuring two tertiary amine groups and a formamide (B127407) functionality, suggests its potential as a versatile catalyst or ligand in various organic transformations. The presence of multiple basic nitrogen centers allows for its potential use as a bidentate or even tridentate ligand in organometallic catalysis.

Future research could explore its efficacy in catalyzing a range of reactions. Polyamines, which are organic compounds with two or more amino groups, are known to be interactive with various molecules, making them valuable in catalysis. catalysis.blog Structurally similar polyamines have been shown to be effective catalysts in reactions such as the Henry reaction. thieme-connect.com This opens the door for investigating this compound in similar carbon-carbon bond-forming reactions.

Furthermore, the formamide group itself can participate in or influence catalytic cycles. Research into the use of formamides as a C1 source in the presence of suitable catalysts could be extended to explore the reactivity of this compound in this context. researchgate.net

A significant area of future research would be the application of this compound in reactions involving unconventional substrates. This could include the activation of small molecules like carbon dioxide, where amine-based systems have shown promise. capes.gov.bracs.org The two dimethylamino groups could potentially cooperate in the binding and activation of CO2.

The table below outlines potential catalytic applications for future investigation.

Catalytic ReactionPotential Role of this compoundRelevant Research on Related Compounds
Henry ReactionBase catalystHyperbranched polyamines have been used as tunable catalysts. thieme-connect.com
C-C Bond FormationLigand for metal catalystsAmine-functionalized graphene oxide has been used to stabilize palladium nanoparticles for Suzuki coupling. acs.org
CO2 Activation/ConversionCooperative binding and activationComputational studies have explored the reaction of CO2 with various amines. capes.gov.brresearchgate.net
Phosphate Ester HydrolysisCatalyst for hydrolytic cleavageCobalt(III) polyamine complexes are effective catalysts. acs.org

Integration into Sustainable and Circular Economy Chemical Processes

The principles of green chemistry and the circular economy are driving the development of more sustainable chemical processes. lanxess.com this compound could potentially be integrated into such frameworks in several ways.

One avenue of research is its use as a recyclable catalyst. The relatively high boiling point and polar nature of the molecule might allow for its separation from non-polar reaction products, enabling its reuse. The development of processes where the catalyst is immobilized on a solid support is another promising direction, a strategy that has been explored for other amine-based catalysts.

Furthermore, the synthesis of this compound itself could be designed to be more sustainable. For instance, exploring its synthesis from bio-based feedstocks would align with the goals of a circular bioeconomy. arkema.com Polyamide 11, for example, is derived from castor beans, a renewable resource. arkema.com

The potential for this compound to be used in the synthesis of biodegradable materials is another area ripe for investigation. Polyamines are known to play diverse roles in biological systems and have been investigated for creating materials with biomedical applications. sigmaaldrich.comnih.gov

Sustainability AspectPotential Application of this compoundConnection to Circular Economy
Recyclable CatalystHomogeneous or immobilized catalyst in various reactions.Reduces waste and the need for new catalyst synthesis.
Bio-based FeedstocksSynthesis from renewable resources.Reduces reliance on fossil fuels. arkema.com
Biodegradable MaterialsMonomer or additive in the synthesis of biodegradable polymers.Contributes to the development of products with a managed end-of-life.

Development of Next-Generation Derivatives with Precisely Tuned Catalytic Properties

The structure of this compound offers numerous possibilities for modification to create a library of derivatives with tailored properties. The synthesis of functionalized polyamines and their derivatives is an active area of research. chemrxiv.orgmdpi.com

One key area for derivatization is the modification of the dimethylamino groups. For example, replacing the methyl groups with other alkyl or aryl groups could modulate the steric and electronic properties of the catalyst, potentially leading to enhanced selectivity in catalytic reactions. The synthesis of N-alkylbis(3-aminopropyl)amines has been reported and could serve as a blueprint for such modifications. nih.govresearchgate.net

Another approach is the introduction of chiral moieties to create asymmetric catalysts for enantioselective synthesis. This has been explored with other polyamines and could be a valuable direction for this compound.

The formamide nitrogen can also be a site for modification. For instance, replacing the formyl proton with other functional groups could introduce new catalytic capabilities or alter the molecule's coordination properties.

The table below summarizes potential derivatization strategies and their expected impact.

Derivatization StrategyTarget MoietyExpected Impact on Properties
N-Alkylation/ArylationDimethylamino groupsTuning of steric and electronic properties for improved catalytic activity and selectivity.
Introduction of Chiral GroupsPropyl chains or amino groupsDevelopment of asymmetric catalysts for enantioselective reactions.
Modification of the Formamide GroupFormyl protonAlteration of coordination chemistry and potential for new catalytic functionalities.
Functionalization of the Propyl BackbonePropyl chainsIntroduction of additional functional groups for multi-functional catalysis or immobilization.

Synergy of Advanced Computational and Experimental Approaches in Future Research

To accelerate the discovery and optimization of applications for this compound and its derivatives, a synergistic approach combining computational modeling and experimental validation will be crucial.

Computational chemistry can provide valuable insights into the molecule's conformational preferences, electronic structure, and potential reaction pathways. capes.gov.brrsc.org Techniques like Density Functional Theory (DFT) can be used to model the interaction of the molecule with substrates and to predict its catalytic activity. researchgate.net This can help in the rational design of new catalysts and in understanding reaction mechanisms at a molecular level.

High-throughput screening, both computational and experimental, can be employed to rapidly evaluate a library of derivatives for specific catalytic applications. numberanalytics.com Machine learning algorithms can be trained on the data generated to predict the performance of new, untested derivatives, further accelerating the discovery process. researchgate.net

Experimental techniques will be essential for validating the computational predictions and for fully characterizing the properties of the synthesized compounds. solubilityofthings.comiupac.orghidenanalytical.com This includes detailed kinetic studies to understand reaction mechanisms and the use of various spectroscopic and microscopic techniques to characterize the catalyst's structure and morphology.

Research ApproachKey TechniquesExpected Outcomes
Computational Modeling Density Functional Theory (DFT), Molecular Dynamics (MD)Prediction of catalytic activity, understanding of reaction mechanisms, rational design of new derivatives. capes.gov.brrsc.org
High-Throughput Screening Automated synthesis and testing, virtual screeningRapid identification of lead compounds for specific applications. numberanalytics.com
Experimental Validation Kinetics studies, spectroscopy (NMR, IR, MS), microscopyConfirmation of computational predictions, detailed characterization of catalyst performance and structure. solubilityofthings.comhidenanalytical.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-bis[3-(dimethylamino)propyl]formamide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, reacting formamide with 3-(dimethylamino)propyl chloride in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile. Temperature control (60–80°C) and stoichiometric excess of the alkylating agent are critical to achieving yields >70%. Side reactions, such as over-alkylation, are mitigated by stepwise addition .
  • Key Parameters : Solvent polarity, base strength, and reaction time.

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer : The compound’s tertiary amine groups make it hygroscopic and potentially reactive with strong acids/oxidizers. Storage under inert gas (N₂/Ar) at 4°C in amber glass vials is recommended. Use PPE (nitrile gloves, goggles) due to mild skin/eye irritation risks. Spills should be neutralized with dilute acetic acid before disposal .

Advanced Research Questions

Q. How can spectroscopic techniques (NMR, FT-IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : Methyl groups on dimethylamino moieties appear as singlets at δ 2.2–2.4 ppm. Propyl chain protons show splitting patterns (δ 1.6–1.8 ppm for CH₂, δ 2.5–2.7 ppm for N-CH₂).
  • FT-IR : Stretching vibrations at 1650–1680 cm⁻¹ confirm the formamide C=O bond. Tertiary amine N-CH₃ groups absorb at 2760–2820 cm⁻¹.
  • Contradictions : Overlapping signals in crowded regions (e.g., δ 1.5–2.5 ppm) require 2D NMR (COSY, HSQC) for unambiguous assignment .

Q. What computational methods (e.g., DFT) predict the electronic properties of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates HOMO-LUMO gaps (~4.5 eV) and electrostatic potential maps, revealing nucleophilic sites at the formamide oxygen. Solvent effects (PCM model) adjust dipole moments, influencing interactions in coordination chemistry .

Q. How does this compound act as a precursor in synthesizing functional polymers (e.g., polyquaternium derivatives)?

  • Methodological Answer : The compound undergoes quaternization with alkyl halides (e.g., 1,2-dichloroethane) to form cationic monomers. Radical-initiated copolymerization with acrylates yields water-soluble polymers with tunable charge densities. Gel Permeation Chromatography (GPC) confirms molecular weights (Mn ~15–30 kDa) and polydispersity indices (<1.5) .

Q. How can conflicting regulatory data (e.g., REACH registration dates) for this compound be reconciled?

  • Methodological Answer : Discrepancies in registration dates (e.g., 2010 vs. 2018) arise from updates to dossier submissions or tonnage band changes. Cross-referencing ECHA’s Substance Infocard (CAS 80459-59-2) with lead registrant declarations clarifies timelines. Independent validation via OECD-compliant toxicity studies resolves conflicting hazard classifications .

Q. What in vitro assays evaluate the biological activity of this compound in neuronal models?

  • Methodological Answer :

  • Calcium Imaging : Assesses modulation of intracellular Ca²⁺ flux in SH-SY5Y neuroblastoma cells.
  • MTT Assay : Tests cytotoxicity (IC₅₀ > 500 µM suggests low acute toxicity).
  • Patch Clamp : Measures ion channel interactions (e.g., inhibition of voltage-gated Na⁺ channels at 100 µM). Dose-dependent effects require normalization to dimethylamino-propyl analogs .

Notes

  • Avoid commercial sources (e.g., benchchem) per guidelines.
  • Structural analogs (e.g., PDINN in ) inform synthetic and application strategies.
  • Regulatory ambiguities require cross-validation with primary ECHA data .

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